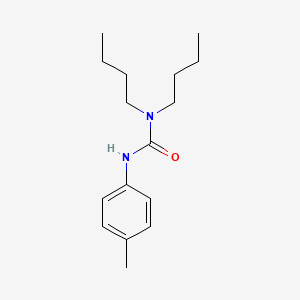
1,1-Dibutyl-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-3-(p-tolyl)urea: is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.398 g/mol It is a urea derivative characterized by the presence of two butyl groups and a p-tolyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,1-Dibutyl-3-(p-tolyl)urea can be synthesized through the reaction of p-toluidine with dibutylcarbamic chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions:
1,1-Dibutyl-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or p-tolyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
1,1-Dibutyl-3-(p-tolyl)urea is used as a reagent in organic synthesis for the preparation of various urea derivatives. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of inhibitors or modulators of enzyme activity.
Medicine:
Industry:
In the industrial sector, this compound may be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of 1,1-Dibutyl-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The specific pathways and molecular targets depend on the context of its application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(p-tolyl)urea: This compound has a cyclohexyl group instead of butyl groups, leading to different chemical and physical properties.
1,1-Diisobutyl-3-(p-tolyl)urea: Similar to 1,1-Dibutyl-3-(p-tolyl)urea but with isobutyl groups, which may affect its reactivity and applications.
Uniqueness:
This compound is unique due to the presence of two butyl groups and a p-tolyl group, which confer specific chemical properties such as solubility, reactivity, and potential interactions with biological targets. Its structure allows for diverse applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
56124-73-3 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1,1-dibutyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
SRAWWSSZOMEQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
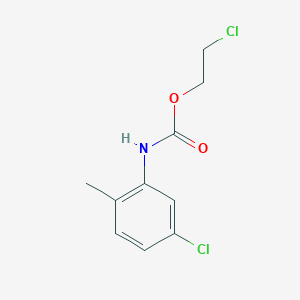
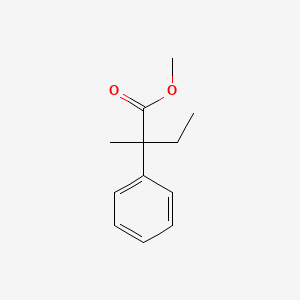


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)
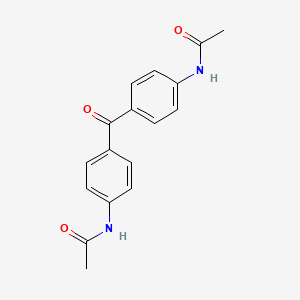

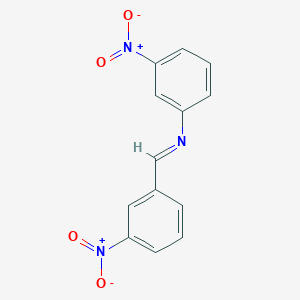
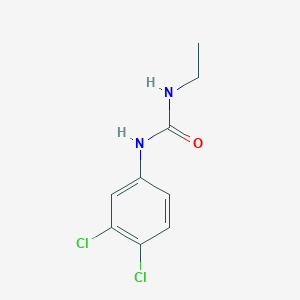
![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
